Home > Products > Screening Compounds P63004 > Nav1.7 inhibitor
Nav1.7 inhibitor -

Nav1.7 inhibitor

Catalog Number: EVT-253251
CAS Number:
Molecular Formula: C15H11Cl3FNO4S
Molecular Weight: 426.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nav1.7 inhibitor is a potent Nav1.7 inhibitor.IC50 value:Target: Nav1.7Preparation of sulfonamide derivatives as Nav1.7 inhibitorsBy Brown, Alan Daniel; Rawson, David James; Storer, Robert Ian; Swain, Nigel AlanFrom PCT Int. Appl. (2012), WO 2012007868 A2 20120119.
Overview

Nav1.7 inhibitors are a class of compounds that target the sodium channel subtype Nav1.7, which plays a crucial role in pain signaling pathways. The discovery of selective inhibitors for Nav1.7 is particularly significant in the development of analgesic medications, as they can potentially provide relief from chronic pain without the side effects associated with traditional opioids. Recent studies have identified various compounds exhibiting potent inhibitory activity against Nav1.7, highlighting their therapeutic potential in treating pain-related disorders.

Source

Nav1.7 inhibitors are derived from different sources, including natural products, synthetic compounds, and engineered peptides. Natural sources often include venomous creatures such as spiders and marine organisms, which produce peptides that selectively inhibit sodium channels. For example, a novel peptide from the venom of the Vietnamese spider Cyriopagopus albostriatus has shown promising inhibitory activity against Nav1.7 with an IC50 value of 98.1 nM . Synthetic approaches have also yielded several small molecules designed to target specific binding sites on the Nav1.7 channel.

Classification

Nav1.7 inhibitors can be classified into several categories based on their origin and mechanism of action:

  • Natural Peptides: Derived from animal venoms (e.g., JzTx-V from spider venom).
  • Synthetic Small Molecules: Designed through chemical synthesis to achieve selectivity and potency.
  • Engineered Peptides: Modified versions of natural peptides that enhance selectivity and efficacy.
Synthesis Analysis

Methods

The synthesis of Nav1.7 inhibitors typically involves a combination of peptide synthesis techniques and organic chemistry methods. For example, scaffold-based approaches have been employed to create libraries of compounds that can be screened for Nav1.7 inhibitory activity. One study utilized carbenoid-involved reactions to develop a novel oxindole-based library, leading to the identification of compound C4 as a potent inhibitor .

Technical Details

  • Scaffold-Based Library Screening: This method involves creating diverse chemical scaffolds and screening them for biological activity against Nav1.7.
  • Chemical Synthesis: Techniques such as solid-phase peptide synthesis or solution-phase synthesis are used to produce both natural and synthetic inhibitors.
Molecular Structure Analysis

Structure

Nav1.7 inhibitors often feature unique structural motifs that facilitate binding to the sodium channel's active or allosteric sites. For instance, the structure of the peptide toxin JzTx-V consists of 34 amino acids with specific residues critical for its inhibitory function .

Data

The molecular weights of various inhibitors have been characterized using techniques like matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS). For example, JzTx-V has a molecular weight of 3602.34 Da .

Chemical Reactions Analysis

Reactions

The synthesis of Nav1.7 inhibitors involves multiple chemical reactions tailored to modify existing compounds or create new ones with desired properties. Carbenoid-involved reactions have been highlighted as effective in generating diverse chemical entities for screening .

Technical Details

  • Reaction Conditions: Specific solvents, temperatures, and catalysts are optimized to enhance yield and selectivity during synthesis.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to purify synthesized compounds before biological testing.
Mechanism of Action

Process

Nav1.7 inhibitors act by binding to specific sites on the sodium channel, thereby blocking sodium ion influx during action potentials in neurons responsible for transmitting pain signals. This blockade reduces neuronal excitability and pain transmission.

Data

Studies have shown that certain peptides inhibit Nav1.7 currents with IC50 values ranging from nanomolar to micromolar concentrations, indicating their potency . For example, SV188 inhibited Nav1.7 currents with an IC50 value of 3.6 µM .

Physical and Chemical Properties Analysis

Physical Properties

Nav1.7 inhibitors exhibit varying solubility profiles depending on their chemical structure. Many synthetic small molecules are designed to be lipophilic enough to cross cellular membranes while maintaining sufficient solubility in aqueous environments.

Chemical Properties

The stability and reactivity of these compounds are critical for their efficacy as therapeutic agents. Factors such as pH stability, thermal stability, and susceptibility to enzymatic degradation are considered during the development process.

Applications

Nav1.7 inhibitors hold significant promise in various scientific applications:

  • Pain Management: These compounds are primarily investigated for their potential use in treating chronic pain conditions such as neuropathic pain.
  • Drug Development: Ongoing research aims to optimize these inhibitors for clinical use, focusing on improving selectivity and reducing side effects compared to traditional analgesics.
  • Biological Research: Understanding the interactions between Nav1.7 inhibitors and their target channels provides insights into sodium channel biology and pain mechanisms.
Introduction to Nav1.7 in Nociceptive Signaling

Physiological Role of Nav1.7 in Pain Transduction Pathways

Nav1.7, encoded by the SCN9A gene, is a voltage-gated sodium channel α-subunit predominantly expressed in dorsal root ganglion (DRG) neurons, sympathetic neurons, and olfactory sensory neurons. Its unique biophysical properties position it as a critical threshold channel in nociceptive pathways. Nav1.7 activates in response to slow, small depolarizations – characteristic of generator potentials at sensory nerve endings – and produces ramp currents that amplify subthreshold stimuli [1]. This amplification lowers the activation threshold for action potential initiation in nociceptors. Unlike other sodium channels, Nav1.7 exhibits slow closed-state inactivation, allowing sustained responsiveness to prolonged depolarizing stimuli [1].

Nav1.7 channels are densely localized at peripheral nerve terminals and nodes of Ranvier. Their strategic positioning enables them to integrate noxious stimuli (thermal, mechanical, or chemical) and initiate action potentials that propagate toward the spinal cord. Genetic ablation studies confirm that Nav1.7 is indispensable for both acute and inflammatory pain signaling, as its deletion abolishes nociceptor firing in response to diverse noxious stimuli [3] [8].

Table 1: Key Biophysical Properties of Pain-Associated Sodium Channels

ChannelTTX SensitivityActivation KineticsPrimary LocalizationFunction in Nociception
Nav1.7Sensitive (TTX-S)Fast activation; Slow closed-state inactivationPeripheral nerve terminalsThreshold modulation; Generator potential amplification
Nav1.8Resistant (TTX-R)Slow activation; Rapid reprimingDorsal root gangliaAction potential upstroke; Repetitive firing
Nav1.9Resistant (TTX-R)Persistent currentNociceptorsSubthreshold amplification; Resting potential modulation

Genetic and Epigenetic Evidence Linking Nav1.7 Dysfunction to Pain Disorders

Loss-of-function mutations in SCN9A cause congenital insensitivity to pain (CIP), a rare autosomal recessive disorder characterized by the inability to perceive physical pain despite intact tactile sensation and cognition. Over 80 clinically documented cases reveal that nonsense mutations (e.g., truncations) yield nonfunctional Nav1.7 channels, disrupting nociceptive signaling [2] [9]. These patients exhibit anhidrosis and anosmia but otherwise normal neurological function, underscoring Nav1.7’s specific role in pain and olfaction [2].

Conversely, gain-of-function mutations cause severe inherited pain syndromes:

  • Primary Erythromelalgia: Autosomal dominant mutations (e.g., I848T) induce hyperpolarizing shifts in voltage dependence, facilitating channel opening and causing spontaneous pain, redness, and temperature sensitivity in extremities [2] [9].
  • Paroxysmal Extreme Pain Disorder (PEPD): Mutations (e.g., L245V) impair fast inactivation, leading to persistent sodium currents and recurrent attacks of rectal, ocular, or mandibular pain [2].
  • Small Fiber Neuropathy (SFN): Over 20 SCN9A variants (e.g., NaV1.7-S241T) show altered biophysics and are linked to idiopathic SFN [9].

Population genomics analyses challenge the high penetrance of these variants. The UK Biobank cohort identified 20 putative pathogenic SCN9A variants in >29% of subjects, yet carriers showed no increased prevalence of chronic pain or analgesic use. Pathogenicity re-evaluation using AlphaMissense and CADD tools suggested many variants are likely benign, highlighting the need for stringent functional validation in genetic studies [9].

Nav1.7 as a Therapeutic Target: Rationale from Human Loss-of-Function and Gain-of-Function Mutations

CIP provides compelling validation for Nav1.7 inhibition as an analgesic strategy. Individuals with biallelic loss-of-function mutations exhibit profound analgesia without motor, cognitive, or autonomic deficits (beyond anosmia). Crucially, unlike opioids, Nav1.7 loss does not induce addiction or tolerance [3]. This safety profile positions Nav1.7 inhibitors as promising non-addictive analgesics amid the opioid crisis [2] [3].

Gain-of-function mutations further illuminate therapeutic mechanisms. Erythromelalgia-associated variants (e.g., F1449V) lower activation thresholds, rendering nociceptors hyperexcitable. Inhibitors that normalize this hyperactivity – without complete channel blockade – could alleviate pain while preserving protective nociception [2]. Three therapeutic strategies are under development:

  • Small-molecule blockers (e.g., PF-05089771): Target voltage-sensing domains for subtype specificity [4].
  • Monoclonal antibodies: Bind extracellular loops to modulate channel gating [3].
  • Gene/epigenetic therapies: Navega Therapeutics uses epigenetic silencing to downregulate SCN9A expression reversibly [3].

Despite promising genetics, clinical trials face challenges. Phase II failures (e.g., PF-05089771 in diabetic neuropathy) resulted from high plasma protein binding (>99%) limiting free drug concentration, and functional degeneracy where nociceptors shift dependence to Nav1.3 or Nav1.8 when Nav1.7 is inhibited [4] [5].

Comparative Analysis of Nav1.7 and Nav1.8 in Neuropathic vs. Inflammatory Pain Pathophysiology

Nav1.7 and Nav1.8 exhibit distinct but complementary roles in pain pathways. Nav1.8, encoded by SCN10A, is TTX-resistant and carries most of the sodium current responsible for the action potential upstroke in DRG neurons. Its depolarized voltage dependence supports repetitive firing during sustained depolarization [1] [6].

Table 2: Differential Contributions to Pain States

Pain TypeNav1.7 ContributionNav1.8 ContributionKey Evidence
Inflammatory PainAmplifies generator potentials at nerve terminals; Upregulated by inflammatory mediatorsSustains repetitive firing in sensitized nociceptorsNav1.7 deletion abolishes inflammatory hyperalgesia; Nav1.8 knockout mice show reduced firing frequencies
Neuropathic Pain (CCI)Critical for cold allodynia and sympathetic sproutingModulates mechanical allodyniaPan-DRG Nav1.7 deletion blocks CCI-induced pain; Nav1.8 inhibition attenuates mechanical hypersensitivity
Neuropathic Pain (SNT)Required in sympathetic neurons for DRG sprouting and pain maintenanceMinimal roleSympathetic neuron-specific Nav1.7 deletion abolishes SNT pain [7]
Acute NociceptionEssential for mechanical and thermal thresholdsDominates action potential conductionNav1.7 KO eliminates acute pain; Nav1.8 carries 80–90% of inward Na⁺ current during APs

In neuropathic pain, Nav1.7’s role depends on etiology:

  • Nerve Injury (SNT Model): Pain requires Nav1.7 in sympathetic neurons, not sensory neurons. Sympathetic sprouting into DRGs – a hallmark of SNT – is abolished in Nav1.7Wnt1 KO mice, preventing mechanical/cold allodynia [7] [8].
  • Inflammatory Pain: Nav1.7 is indispensable. Its deletion in Nav1.7Advill mice ablates thermal hyperalgesia and mechanical sensitization post-inflammation [1] [8].
  • Functional Degeneracy: Nociceptors dynamically shift sodium channel dependence. In vitro, TTX blocks excitability in mature cultures (Day 4–7) but not acutely dissociated neurons, where Nav1.8 dominates. In vivo, inflammation upregulates Nav1.3/1.7, enabling PF-05089771 efficacy early – but not late – in CFA-induced inflammation [5].

Nav1.8 inhibitors (e.g., SiteOne’s compounds) show efficacy in ocular pain models. Channel Therapeutics’ Nav1.7 inhibitor CT2000 reduced pain behaviors in capsaicin-induced acute ocular pain and benzalkonium chloride-mediated chronic dry eye models, supporting peripheral Nav1.7 targeting for localized pain [6].

Properties

Product Name

Nav1.7 inhibitor

IUPAC Name

5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide

Molecular Formula

C15H11Cl3FNO4S

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21)

InChI Key

VHPXWPAGHGHDCK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F

Synonyms

5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.